REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([C:6]1[C:15](=O)[C:14]2[C:9](=[CH:10][C:11]([Cl:17])=[CH:12][CH:13]=2)[NH:8][CH:7]=1)=[O:5])[CH3:2].O=P(Cl)(Cl)[Cl:20]>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:20])=[CH:13][CH:12]=[C:11]([Cl:17])[CH:10]=2)=[O:5])[CH3:2]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)OC(=O)C1=CNC2=CC(=CC=C2C1=O)Cl
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Name
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|
Quantity
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310 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The resulting black solution was then concentrated in vacuo
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Type
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DISSOLUTION
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Details
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the residue was dissolved in 100 ml of acetone
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Type
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ADDITION
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Details
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It was poured onto 1 kg of ice
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Type
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EXTRACTION
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Details
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The mixture was then extracted with 3×125 ml of CH2Cl2
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Type
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DRY_WITH_MATERIAL
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Details
|
the pooled extracts were dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated to a black solid
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Type
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CUSTOM
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Details
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that was dried in vacuo overnight
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Duration
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8 (± 8) h
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Name
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|
Type
|
product
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Smiles
|
C(C)OC(=O)C=1C=NC2=CC(=CC=C2C1Cl)Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 276 mmol | |
AMOUNT: MASS | 74.7 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |